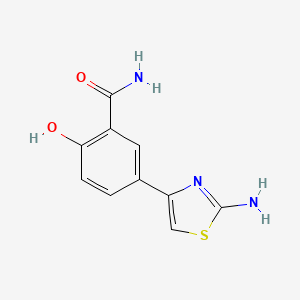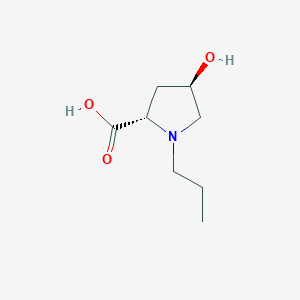![molecular formula C34H44Br2N8Na2O10S2 B12859707 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate is a complex organic compound that is often used in various scientific research applications. This compound is known for its unique chemical structure, which includes a brominated pyridylazo group and a sulfopropylamino phenol moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in analytical chemistry, particularly in the detection and quantification of metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate typically involves multiple steps. The process begins with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to azo coupling with 2-hydroxy-5-[N-propyl-N-(3-sulfopropyl)amino]benzene diazonium salt. The reaction conditions often require acidic or basic environments to facilitate the coupling reaction. The final product is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and azo coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo group, resulting in the formation of amines.
Substitution: The bromine atom in the pyridylazo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate has several scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples. The compound forms colored complexes with metal ions, which can be measured using spectrophotometry.
Biology: The compound is used in biological assays to study metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes for the analysis of metal content in raw materials and products.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Chloro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with an iodine atom instead of bromine.
2-(5-Methyl-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate lies in its specific brominated structure, which imparts distinct chemical properties. The bromine atom enhances the compound’s ability to form stable complexes with metal ions, making it particularly useful in analytical applications. Additionally, the presence of the sulfopropylamino group increases the compound’s solubility in aqueous solutions, further enhancing its utility in various research and industrial applications.
Propiedades
Fórmula molecular |
C34H44Br2N8Na2O10S2 |
|---|---|
Peso molecular |
994.7 g/mol |
Nombre IUPAC |
disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonate;dihydrate |
InChI |
InChI=1S/2C17H21BrN4O4S.2Na.2H2O/c2*1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;;;/h2*4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;;2*1H2/q;;2*+1;;/p-2 |
Clave InChI |
ICAYIXPICHLPCP-UHFFFAOYSA-L |
SMILES canónico |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
amine](/img/structure/B12859666.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)


